11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
Description
11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene is a heterocyclic compound featuring a fused tricyclic scaffold with five nitrogen atoms (pentaaza), one sulfur atom (thia), and two methyl substituents at positions 11 and 12. Its molecular formula is C₁₈H₁₈ClN₅O₂, with a molecular weight of 371.8 g/mol .
The tricyclic core consists of fused pyrimidine and triazole rings, stabilized by delocalized π-electrons.
Properties
IUPAC Name |
11,12-dimethyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S/c1-4-5(2)14-8-6(4)7-10-11-12-13(7)3-9-8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWRFWZKVOCORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NN=NN3C=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene (CAS No. 117562-87-5) is a complex heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure includes multiple nitrogen atoms and a sulfur atom, which contribute to its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H7N5S
- Molecular Weight : 205.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(SC2=C1C3=NN=NN3C=N2)C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects and mechanisms of action.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound:
- In vitro Studies : Research indicates that 11,12-Dimethyl-10-thia derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been studied for its potential anticancer effects:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanisms underlying the biological activities of 11,12-Dimethyl-10-thia have been explored in several studies:
- DNA Intercalation : The compound's planar structure allows it to intercalate between DNA bases, potentially leading to disruption of DNA replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It has been observed that this compound increases ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in nucleotide synthesis and repair mechanisms.
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various pentaazatricyclo compounds against resistant strains of Staphylococcus aureus. The results demonstrated that the compound significantly reduced bacterial growth compared to controls.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the anticancer properties were assessed using animal models implanted with human tumor cells. The administration of 11,12-Dimethyl-10-thia resulted in a marked reduction in tumor size compared to untreated groups.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Structural and Electronic Differences
Nitrogen Content : The target compound (pentaaza) has fewer nitrogen atoms compared to hexaaza analogs (e.g., C₁₉H₁₄N₆O in ), which may reduce polarity but increase aromaticity.
Thia vs. Oxa/Sulfur-Free Analogs: The 10-thia group introduces sulfur’s electronegativity, influencing hydrogen bonding and π-interactions in enzyme binding .
Crystallographic Behavior :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
